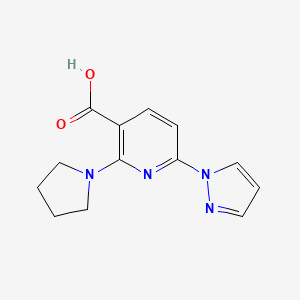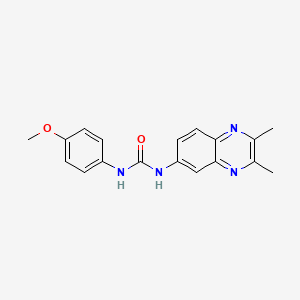
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. DMQX has been widely used as a pharmacological tool to investigate the physiological and pathological functions of glutamate receptors and to develop novel therapeutic agents for various neurological disorders.
科学的研究の応用
Organic Synthesis and Chemical Properties
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea is involved in research focusing on the synthesis and characterization of novel compounds. For example, directed lithiation processes have been explored for derivatives of N,N-dimethylurea, providing a pathway to introduce functional groups through lithiation reactions, which are crucial in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013). This methodological approach is essential for the development of new chemical entities with potential applications in pharmaceuticals and materials science.
Biochemical and Pharmaceutical Research
In pharmaceutical research, urea derivatives have been identified as potent inhibitors of enzymes and receptors, contributing to the development of new therapeutic agents. For instance, compounds based on the urea scaffold have shown significant activity as inhibitors for specific kinases, suggesting their potential as targeted cancer therapies (Kubo et al., 2005). Moreover, research into urease inhibitors highlights the potential of urea derivatives in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, addressing a critical need for new antimicrobial agents (Kosikowska & Berlicki, 2011).
Diagnostic and Imaging Applications
In the realm of molecular imaging, the development of PET biomarkers based on urea-containing pharmacophores represents a significant area of research. For example, fluorine-18 labeled diaryl ureas have been synthesized as VEGFR-2/PDGFR dual inhibitors for the imaging of angiogenic processes, demonstrating the versatility of urea derivatives in creating tools for non-invasive diagnostic imaging (Ilovich et al., 2008).
特性
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(23)21-13-4-7-15(24-3)8-5-13/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRYUUYYXLQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
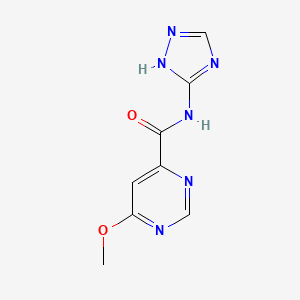
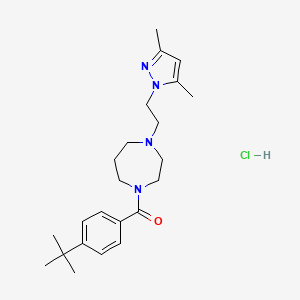
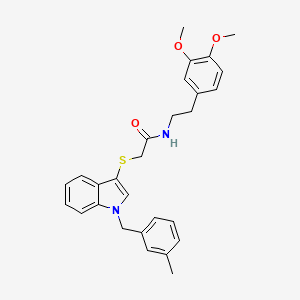
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)
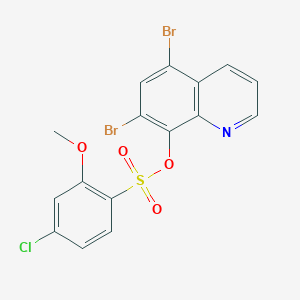

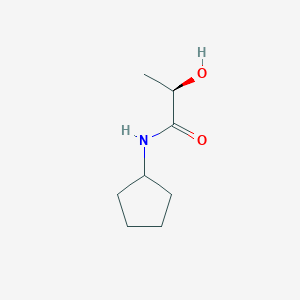
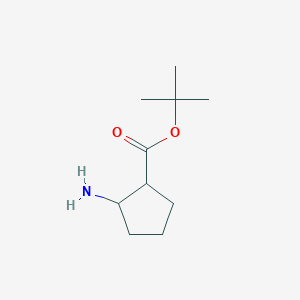
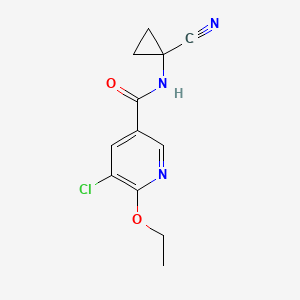
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)
